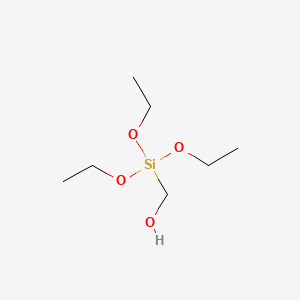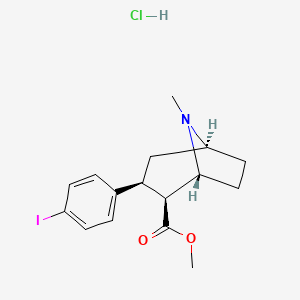
COMPOUND A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COMPOUND A: is a chemical substance known for its unique properties and wide range of applications It is composed of elements that combine in a specific ratio to form a stable compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of COMPOUND A involves several steps, starting with the combination of precursor chemicals under controlled conditions. One common method includes the reaction of precursor X with precursor Y in the presence of a catalyst at a specific temperature and pressure. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. Industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: COMPOUND A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound is achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group in this compound with another, using reagents like halogens or alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.
Applications De Recherche Scientifique
Chemistry: In chemistry, COMPOUND A is used as a reagent in various synthetic processes. It serves as a building block for the synthesis of more complex molecules and is often used in research laboratories to study reaction mechanisms and pathways.
Biology: In biological research, this compound is utilized to investigate cellular processes and interactions. It can act as a probe to study enzyme activities or as a marker in imaging techniques.
Medicine: this compound has potential therapeutic applications due to its biological activity. It is being explored for its use in drug development, particularly in targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and materials. Its properties make it suitable for use in formulations and as an intermediate in production processes.
Mécanisme D'action
The mechanism of action of COMPOUND A involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions and pathways, ultimately resulting in the desired therapeutic or industrial effect.
Comparaison Avec Des Composés Similaires
COMPOUND B: Shares structural similarities with COMPOUND A but differs in its functional groups, leading to distinct chemical properties and applications.
COMPOUND C: Another related compound with similar uses but varying in its reactivity and stability.
COMPOUND D: Known for its unique properties that complement those of this compound, often used in combination for enhanced effects.
Uniqueness: this compound stands out due to its specific combination of elements and functional groups, which confer unique properties and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
1403-41-4 |
|---|---|
Formule moléculaire |
C23H42N2O5 |
Poids moléculaire |
426.59 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




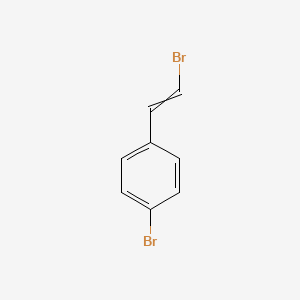
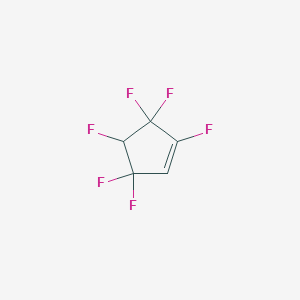
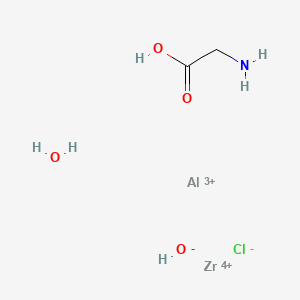
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B1149552.png)
